Methyl 5-(anthracen-2-yl)pentanoate
Description
Methyl 5-(anthracen-2-yl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with an anthracen-2-yl group. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and structural properties, such as extended conjugation and hydrophobicity, which are critical for applications in materials science, fluorescence imaging, or pharmaceutical intermediates.
Properties
CAS No. |
75802-33-4 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
methyl 5-anthracen-2-ylpentanoate |
InChI |
InChI=1S/C20H20O2/c1-22-20(21)9-5-2-6-15-10-11-18-13-16-7-3-4-8-17(16)14-19(18)12-15/h3-4,7-8,10-14H,2,5-6,9H2,1H3 |
InChI Key |
JWZIKUIOYOVTQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(anthracen-2-yl)pentanoate typically involves the esterification of 5-(anthracen-2-yl)pentanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(anthracen-2-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions typically involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 5-(anthracen-2-yl)pentanol.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
Methyl 5-(anthracen-2-yl)pentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(anthracen-2-yl)pentanoate is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic excitation, which can lead to the generation of reactive oxygen species (ROS) in the presence of oxygen. These ROS can induce cell damage and apoptosis, making the compound a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
Key Observations :
- Anthracene vs. Thiadiazole/Chroman/Indole : The anthracen-2-yl group enhances hydrophobicity and photostability compared to thiadiazole (polarizable) or chroman (antioxidant) moieties.
- Electron-Donating vs. Withdrawing Groups: Nitroguanidino (6a) and bromo (16) substituents may increase reactivity in electrophilic substitutions or cross-coupling reactions, unlike the anthracene’s electron-rich system.
Physicochemical Properties
- Solubility : Anthracene’s hydrophobicity suggests poor aqueous solubility, contrasting with sulfonamido (6a) or hydroxylated (15) analogs, which exhibit moderate polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
